An In-Depth Technical Guide to 1-Methyl-7-azaindole-4-carboxylic acid (CAS 1147753-38-5): A Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 1-Methyl-7-azaindole-4-carboxylic acid (CAS 1147753-38-5): A Privileged Scaffold in Modern Drug Discovery
This guide provides an in-depth technical overview of 1-Methyl-7-azaindole-4-carboxylic acid, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, a detailed synthetic pathway, and its critical role as a privileged scaffold in the design of targeted therapeutics, particularly kinase inhibitors.
Introduction: The Significance of the 7-Azaindole Core
The 7-azaindole scaffold, a bioisostere of indole, has emerged as a "privileged fragment" in medicinal chemistry. Its unique structure, featuring a pyridine nitrogen and a pyrrole NH group, allows it to act as both a hydrogen bond donor and acceptor. This dual functionality enables it to mimic the hinge-binding interactions of adenosine triphosphate (ATP) within the active site of protein kinases, a crucial class of enzymes often implicated in diseases like cancer.[1][2] The strategic placement of substituents on the 7-azaindole ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates.[3] 1-Methyl-7-azaindole-4-carboxylic acid represents a key derivative, offering multiple points for chemical elaboration in the synthesis of complex therapeutic agents.
Physicochemical Properties
A clear understanding of the fundamental properties of 1-Methyl-7-azaindole-4-carboxylic acid is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 1147753-38-5 | N/A |
| Molecular Formula | C₉H₈N₂O₂ | [4] |
| Molecular Weight | 176.17 g/mol | [4] |
| Synonyms | 1-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | [4] |
Synthesis of 1-Methyl-7-azaindole-4-carboxylic acid: A Multi-Step Approach
The overall synthetic strategy involves a four-step sequence starting from the commercially available 7-azaindole:
-
N-Oxidation: Activation of the pyridine ring for subsequent nucleophilic substitution.
-
Cyanation: Introduction of a cyano group at the C4 position, which will serve as a precursor to the carboxylic acid.
-
Hydrolysis: Conversion of the nitrile to the desired carboxylic acid.
-
N-Methylation: Introduction of the methyl group on the pyrrole nitrogen.
Caption: Proposed synthetic workflow for 1-Methyl-7-azaindole-4-carboxylic acid.
Experimental Protocol
Step 1: Synthesis of 7-Azaindole-N-oxide
-
Rationale: The N-oxidation of the pyridine nitrogen makes the C4 position more electrophilic and susceptible to nucleophilic attack. This is a common strategy to activate pyridine rings for functionalization.[5]
-
Procedure:
-
To a solution of 7-azaindole (1.0 eq) in tetrahydrofuran (THF), add hydrogen peroxide (1.1-1.5 eq) dropwise at 0-5 °C.[5]
-
Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7-azaindole-N-oxide.
-
Step 2: Synthesis of 4-Cyano-7-azaindole
-
Rationale: The cyano group is a versatile functional group that can be readily hydrolyzed to a carboxylic acid. Its introduction at the C4 position is a key step in this synthesis.
-
Procedure:
-
Dissolve 7-azaindole-N-oxide (1.0 eq) in an anhydrous aprotic solvent such as acetonitrile.
-
Add a cyanating agent, for example, trimethylsilyl cyanide (TMSCN), and a suitable base (e.g., triethylamine).
-
Heat the reaction mixture under an inert atmosphere and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by column chromatography to obtain 4-cyano-7-azaindole.
-
Step 3: Synthesis of 7-Azaindole-4-carboxylic acid
-
Rationale: Acidic or basic hydrolysis of the nitrile is a standard and effective method to obtain the corresponding carboxylic acid.
-
Procedure (Acid Hydrolysis):
-
Suspend 4-cyano-7-azaindole (1.0 eq) in a mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux and maintain for several hours until TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture in an ice bath and carefully neutralize with a base (e.g., NaOH solution) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield 7-azaindole-4-carboxylic acid.
-
Step 4: Synthesis of 1-Methyl-7-azaindole-4-carboxylic acid
-
Rationale: The final step is the N-methylation of the pyrrole nitrogen. This is typically achieved using an electrophilic methylating agent in the presence of a base.
-
Procedure:
-
Suspend 7-azaindole-4-carboxylic acid (1.0 eq) in a suitable polar aprotic solvent like dimethylformamide (DMF).
-
Add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) portion-wise at 0 °C.
-
After stirring for a short period, add a methylating agent like methyl iodide (CH₃I) dropwise.
-
Allow the reaction to proceed at room temperature, monitoring by TLC.
-
Once the reaction is complete, quench with water and acidify the solution to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the final product, 1-Methyl-7-azaindole-4-carboxylic acid.
-
Applications in Drug Discovery and Medicinal Chemistry
The true value of 1-Methyl-7-azaindole-4-carboxylic acid lies in its application as a versatile intermediate for the synthesis of biologically active molecules. The presence of the carboxylic acid group provides a convenient handle for amide bond formation, a common linkage in many drug molecules.
Kinase Inhibitors
The 7-azaindole scaffold is a cornerstone in the development of kinase inhibitors.[1][2] The pyridine nitrogen and the pyrrole NH mimic the hydrogen bonding pattern of the adenine core of ATP, allowing these molecules to bind competitively to the ATP-binding site of kinases.[3] By elaborating on the 1-methyl-7-azaindole-4-carboxylic acid core, medicinal chemists can introduce various substituents to target specific pockets within the kinase active site, thereby achieving both high potency and selectivity.
Caption: Binding mode of a 7-azaindole inhibitor in a kinase active site.
Derivatives of 1-Methyl-7-azaindole-4-carboxylic acid can be synthesized to target a wide range of kinases, including but not limited to:
-
Fibroblast Growth Factor Receptor (FGFR): Dysregulation of FGFR signaling is implicated in various cancers. 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activity against FGFR1, 2, and 3.[6]
-
Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1): This kinase is involved in cell proliferation and electrolyte balance, making it a target for renal and cardiovascular diseases.[7]
-
Other Kinases: The versatility of the 7-azaindole scaffold has led to its use in developing inhibitors for numerous other kinases involved in oncology and inflammatory diseases.
Other Therapeutic Areas
The utility of the 7-azaindole scaffold extends beyond kinase inhibition. For instance, a derivative of 1-methyl-7-azaindole has been incorporated into a cisplatin-based anticancer agent, which demonstrated increased efficacy and selectivity for tumor cells, particularly in cisplatin-resistant cancer cell lines.[7] This suggests that the 1-methyl-7-azaindole moiety may play a role in enhancing cellular uptake or DNA platination.[7]
Furthermore, in the context of the recent global health challenges, 7-azaindole derivatives have been investigated as potential inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction, highlighting the broad applicability of this scaffold in antiviral research.
Exemplary Experimental Protocol: In Vitro Kinase Inhibition Assay
To assess the biological activity of compounds derived from 1-Methyl-7-azaindole-4-carboxylic acid, a robust in vitro kinase inhibition assay is essential. The following is a generalized, yet detailed, protocol that can be adapted for specific kinases.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.
-
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. This is often quantified by measuring the amount of ATP consumed or the amount of phosphorylated product formed.
-
Materials:
-
Recombinant human kinase
-
Specific peptide substrate for the kinase
-
Test compound (solubilized in DMSO)
-
ATP
-
Assay buffer (containing MgCl₂, DTT, etc.)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production)
-
Microplate reader (luminometer)
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well or 384-well plate, add the assay buffer, the kinase, and the peptide substrate.
-
Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).
-
Stop the reaction and proceed with the detection step. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a microplate reader.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and plot the data to determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).
-
Conclusion
1-Methyl-7-azaindole-4-carboxylic acid is a strategically important building block in medicinal chemistry. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The inherent properties of the 7-azaindole core, particularly its ability to engage in key hydrogen bonding interactions within enzyme active sites, make this compound and its derivatives highly valuable for the development of novel therapeutics, especially in the field of kinase inhibition. As our understanding of the molecular drivers of disease continues to grow, the demand for versatile and "privileged" scaffolds like 1-Methyl-7-azaindole-4-carboxylic acid is set to increase, promising new avenues for the discovery of life-saving medicines.
References
Sources
- 1. Azaindole synthesis [organic-chemistry.org]
- 2. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 3. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
